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Introduction

NBI-6024 is an altered peptide ligand (APL) of the immunodominant 9-23 amino acid region of
the human insulin B-chain.[1][2][3] Specifically, it contains two alanine substitutions for amino
acids considered critical for T-cell receptor (TCR) interaction: tyrosine at position 16 and
cysteine at position 19 (16Y - A, 19C - A).[1][4]

Developed initially as a therapeutic agent for Type 1 Diabetes, NBI-6024 was designed to
modulate the autoimmune response by interacting with pathogenic T-cells that target native
insulin peptides.[4] The primary hypothesis was that NBI-6024 could shift the immune response
from a destructive, pro-inflammatory T-helper 1 (Th1) phenotype to a protective or regulatory T-
helper 2 (Th2) phenotype.[1][2]

While Phase Il clinical trials ultimately showed that NBI-6024 did not preserve pancreatic [3-cell
function in patients with recent-onset Type 1 Diabetes, its specific immunomodulatory
properties make it a valuable tool for researchers studying T-cell activation, anergy, and
immune polarization.[4][5] These notes provide detailed protocols and data for utilizing NBI-
6024 as a research agent.

Mechanism of Action: Thl to Th2 Immune Deviation
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In the context of Type 1 Diabetes, autoreactive Thl cells recognize the native insulin B (9-23)
peptide presented by antigen-presenting cells (APCs). This recognition leads to the secretion of
pro-inflammatory cytokines like interferon-gamma (IFN-y), culminating in the destruction of

insulin-producing B-cells.

NBI-6024 was designed to sub-optimally engage the TCR of these pathogenic T-cells. This
altered signaling was shown in preclinical studies to inhibit the proliferation of pathogenic Thl
clones.[1] Instead of inducing a classic Thl response, NBI-6024 promotes the differentiation of
T-cells into a Th2 phenotype, characterized by the production of regulatory cytokines such as
Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1][2] This process, known as
immune deviation, was theorized to suppress the endogenous autoimmune response.
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Caption: Proposed mechanism of NBI-6024 in T-cell immune deviation.

Applications in T-Cell Research

o Studying Altered Peptide Ligand (APL) Engagement: NBI-6024 can be used as a model APL
to investigate how specific amino acid substitutions affect TCR binding, signal transduction,
and downstream T-cell fate (activation vs. anergy vs. differentiation).
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 Investigating Th1/Th2 Polarization: The compound is an effective stimulus for inducing a
Th2-skewed cytokine response from peripheral blood mononuclear cells (PBMCs) or isolated
T-cells, particularly from subjects with autoimmune predispositions.[2] It can be used in
parallel with the native insulin B(9-23) peptide to study the signaling pathways that drive Th1
versus Th2 differentiation.

e Preclinical Models of Autoimmunity: In the non-obese diabetic (NOD) mouse model, NBI-
6024 can be used to validate mechanisms of immune regulation and to test combination
therapies aimed at suppressing autoimmunity.[1][3]

Experimental Protocols
Protocol 1: Murine T-Cell Proliferation Inhibition Assay

This protocol is designed to assess the ability of NBI-6024 to inhibit the proliferation of
pathogenic, insulin-reactive T-cells isolated from NOD mice.

A. Materials:

e Spleens from pre-diabetic female NOD mice (8-10 weeks old)
o NBI-6024 Peptide (lyophilized)

e Insulin B (9-23) Peptide (native, positive control)

o Complete RPMI-1640 medium (cRPMI): RPMI-1640, 10% FBS, 2 mM L-glutamine, 100
U/mL penicillin/streptomycin, 50 uM 2-mercaptoethanol

o Antigen-Presenting Cells (APCs): Irradiated (3,000 rads) splenocytes from NOD mice
o CFSE (Carboxyfluorescein succinimidyl ester) Cell Proliferation Kit

e 96-well round-bottom plates

e Flow cytometer

B. Method:
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» Prepare T-Cells: Isolate splenocytes from NOD mice. Enrich for CD4+ or CD8+ T-cells using
a negative selection Kkit.

e CFSE Labeling: Resuspend enriched T-cells at 1x107 cells/mL in pre-warmed PBS. Add
CFSE to a final concentration of 5 uM. Incubate for 10 minutes at 37°C, protected from light.
Quench the reaction by adding 5 volumes of ice-cold cRPMI. Wash cells twice with cRPMI.

e Set Up Co-Culture:
o Plate 2x10° irradiated APCs into each well of a 96-well plate.
o Add peptides to the designated wells. Suggested concentrations:
» Native Insulin B(9-23): 10 pg/mL (Stimulation Control)
= NBI-6024: Titration from 0.1 to 100 pg/mL
= No Peptide (Negative Control)

o For inhibition assays, add the native peptide (10 pg/mL) along with the titration of NBI-
6024.

e Add T-Cells: Add 2x10°> CFSE-labeled T-cells to each well.
e Incubation: Culture plates for 72-96 hours at 37°C, 5% COa.

e Analysis: Harvest cells and stain with fluorescently-conjugated antibodies (e.g., Anti-CD4,
Anti-CD8). Analyze by flow cytometry. Proliferation is measured by the serial dilution of
CFSE fluorescence in daughter cells.

Protocol 2: Human Cytokine Release Assay (ELISPOT)

This protocol is adapted from the methods used in the Phase | clinical trial to measure the
frequency of cytokine-secreting cells in human PBMCs.[2]

A. Materials:

e Human IFN-y and IL-5 ELISPOT kits (containing capture and detection antibodies)
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e PVDF-membrane 96-well plates

e Human PBMCs, freshly isolated or properly cryopreserved

» NBI-6024 Peptide (1 mg/mL stock in DMSO, then diluted in media)
e Insulin B (9-23) Peptide (control)

e PHA or anti-CD3/CD28 (positive control)

e Cell culture medium (negative control)

e Automated ELISPOT reader

B. Workflow:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Coat Plate
Coat PVDF plate with anti-IFN-y
or anti-IL-5 capture antibody.
Incubate overnight at 4°C.

'

2. Block Plate
Wash plate and block with
serum-containing medium

for 2 hours at RT.

'

3. Add Cells & Stimuli
Add 2-3x10"5 PBMCs/well.
Add NBI-6024, native peptide,
PHA (positive), or medium (negative).

'

4. Incubate
Incubate 18-24 hrs at 37°C, 5% COa-.
Cytokines are captured locally.

'

5. Detect Cytokine
Lyse cells, wash plate.
Add biotinylated detection Ab.

'

6. Add Enzyme Conjugate
Wash plate. Add Streptavidin-ALP/HRP.

'

7. Develop Spots
Wash plate. Add substrate (BCIP/NBT).
Incubate until spots appear.

8. Analyze
Stop reaction by washing with water.

Dry plate and count spots
with an ELISPOT reader.

Click to download full resolution via product page

Caption: Standard experimental workflow for an ELISPOT assay.
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C. Method:

o Plate Preparation: Coat ELISPOT plates with capture antibody (anti-IFN-y or anti-IL-5)
according to the manufacturer's instructions. Incubate overnight at 4°C.

» Blocking: The next day, wash plates 3 times with sterile PBS. Block plates by adding 200 pL
of cRPMI and incubate for at least 2 hours at room temperature.

e Cell Plating: Discard blocking medium. Add 2-3x10> PBMCs in 100 pL of cRPMI to each well.

» Stimulation: Add 100 pL of 2x concentrated peptide or control stimulus to the appropriate
wells. Final concentrations:

o NBI-6024: 10 pg/mL
o Native Insulin B(9-23): 10 pg/mL
o Positive Control (e.g., PHA at 5 ug/mL)
o Negative Control (Medium only)
 Incubation: Incubate the plates for 18-24 hours at 37°C, 5% COa.

o Detection: Wash away cells. Follow the ELISPOT kit manufacturer's protocol for adding the
biotinylated detection antibody, followed by the enzyme conjugate (e.g., Streptavidin-Alkaline
Phosphatase), and finally the substrate solution to develop the spots.

e Analysis: Stop the colorimetric reaction by washing with distilled water. Allow the plate to dry
completely. Count the spots using an automated ELISPOT reader. Each spot represents a
single cytokine-secreting cell.

Summary of Quantitative Data

Despite promising preclinical and Phase | immunological data, a large, randomized Phase Il
clinical trial found NBI-6024 to be ineffective at preserving [3-cell function.[4][5] C-peptide, a
byproduct of insulin production, is a key biomarker for 3-cell function.[6] The tables below
summarize the primary and secondary endpoints from this trial at the 24-month time point.
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Table 1: Primary Endpoint - Stimulated Peak C-Peptide Levels at 24 Months[5]

Mean Peak C-Peptide

Treatment Group Dose

(pmol/imL)
Placebo - 0.54
NBI-6024 0.1 mg 0.59
NBI-6024 0.5mg 0.57
NBI-6024 1.0 mg 0.48

No statistically significant
difference was observed
between any NBI-6024 group

and placebo.

Table 2: Secondary Metabolic Endpoints at 24 Months[4]

Mean Daily Insulin

Treatment Group Dose Mean A1C (%)
Dose (IU)

Placebo - 47.3+17.6 8021

NBI-6024 0.1 mg 47.8 +20.4 81zx21

NBI-6024 0.5mg 57.2 £ 36.5 8.8+3.0

NBI-6024 1.0 mg 51.6 +21.8 8626

Data presented as
mean * standard
deviation. No
significant differences
were found compared

to placebo.

Table 3: Immunological Response from Phase | Trial[2]
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Response Type Observation

Th1l responses to the native insulin peptide were
common in placebo-treated patients but rare in
Thi Response (IFN-y) healthy controls. Administration of NBI-6024
significantly and dose-dependently reduced the
percentage of patients exhibiting this Thl

response.

Administration of NBI-6024 led to significant
Th2 R (IL'5) increases in the magnitude of IL-5 responses
esponse (IL-
P compared to the placebo group, indicating a

shift toward a Th2 phenotype.

Conclusion

NBI-6024 is a well-characterized altered peptide ligand that serves as an excellent research
tool for studying T-cell activation pathways. Preclinical and early clinical data support its
function as an agent capable of inducing a Th1-to-Th2 immune shift.[1][2] However, the
definitive Phase Il trial results underscore the significant challenge of translating such
immunological effects into clinical benefit for Type 1 Diabetes.[4][5] Researchers using NBI-
6024 should be aware of both its utility in modulating T-cell responses in vitro and its ultimate
lack of clinical efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. diabetesjournals.org [diabetesjournals.org]

e 2. Immunomodulation in type 1 diabetes by NBI-6024, an altered peptide ligand of the insulin
B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Immunological characterization and therapeutic activity of an altered-peptide ligand, NBI-
6024, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23)

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://diabetesjournals.org/diabetes/article-abstract/51/7/2126/34518
https://pubmed.ncbi.nlm.nih.gov/16398702/
https://www.scienceopen.com/document_file/cbcac747-6bb2-47d7-8118-f11305063fc6/PubMedCentral/cbcac747-6bb2-47d7-8118-f11305063fc6.pdf
https://pubmed.ncbi.nlm.nih.gov/19690081/
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-custom-synthesis
https://diabetesjournals.org/diabetes/article-abstract/51/7/2126/34518
https://pubmed.ncbi.nlm.nih.gov/16398702/
https://pubmed.ncbi.nlm.nih.gov/16398702/
https://pubmed.ncbi.nlm.nih.gov/12086942/
https://pubmed.ncbi.nlm.nih.gov/12086942/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

peptide - PubMed [pubmed.ncbi.nim.nih.gov]
e 4. scienceopen.com [scienceopen.com]

* 5. No effect of the altered peptide ligand NBI-6024 on beta-cell residual function and insulin
needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. Evidence for C-Peptide as a Validated Surrogate to Predict Clinical Benefits in Trials of
Disease-Modifying Therapies for Type 1 Diabetes - PubMed [pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Application Notes and Protocols for NBI-6024 in T-Cell
Activation Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860019#nbi-6024-for-studying-t-cell-activation-
pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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